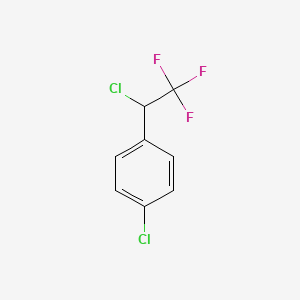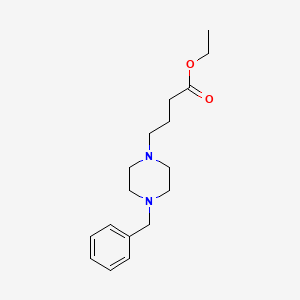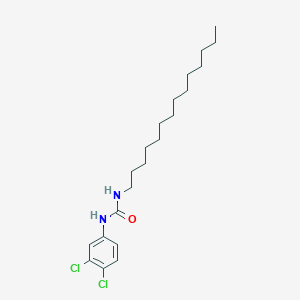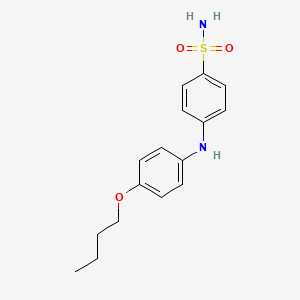
Benzene,1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- is an organic compound with the molecular formula C8H5Cl2F3. This compound is characterized by the presence of a benzene ring substituted with a 1-chloro-2,2,2-trifluoroethyl group and an additional chlorine atom. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation reaction, where benzene reacts with 1-chloro-2,2,2-trifluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced separation techniques like distillation and crystallization further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts under hydrogen gas is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or hydrogenated compounds, respectively.
科学的研究の応用
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism by which Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electronegative fluorine atoms and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl): Similar structure but with a fluorine atom instead of a chlorine atom.
Benzene, 1-chloro-4-(trifluoromethyl): Similar structure but with a trifluoromethyl group instead of a 1-chloro-2,2,2-trifluoroethyl group.
Uniqueness
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)- is unique due to the presence of both chlorine and trifluoroethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
394-54-7 |
|---|---|
分子式 |
C8H5Cl2F3 |
分子量 |
229.02 g/mol |
IUPAC名 |
1-chloro-4-(1-chloro-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5Cl2F3/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H |
InChIキー |
AQHYRPGOKQLFEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)


![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)


![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)

